Cas no 1261853-52-4 ((2-Iodo-3-methylphenyl)methanamine)

(2-Iodo-3-methylphenyl)methanamine is a versatile aromatic amine derivative featuring both an iodo substituent and a methyl group on the phenyl ring, along with a primary amine functional group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive sites, which enable selective functionalization and cross-coupling reactions. The iodine moiety facilitates palladium-catalyzed transformations, such as Suzuki or Heck couplings, while the benzylic amine group offers opportunities for further derivatization. Its structural features make it a useful intermediate in the development of bioactive molecules, ligands, or materials. The compound is typically handled under controlled conditions due to its sensitivity.
(2-Iodo-3-methylphenyl)methanamine structure
1261853-52-4 structure
Product Name:(2-Iodo-3-methylphenyl)methanamine
CAS No:1261853-52-4
MF:C8H10IN
MW:247.076174259186
CID:4965211
PubChem ID:86775884
Update Time:2025-06-14

(2-Iodo-3-methylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-iodo-3-methylphenyl)methanamine
    • 2-Iodo-3-methylbenzylamine
    • (2-Iodo-3-methylphenyl)methanamine
    • Inchi: 1S/C8H10IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
    • InChI Key: SDAVWNUXFCVYQB-UHFFFAOYSA-N
    • SMILES: IC1C(C)=CC=CC=1CN

Computed Properties

  • Exact Mass: 246.98580 g/mol
  • Monoisotopic Mass: 246.98580 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26
  • Molecular Weight: 247.08

(2-Iodo-3-methylphenyl)methanamine Pricemore >>

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Additional information on (2-Iodo-3-methylphenyl)methanamine

Comprehensive Analysis of (2-Iodo-3-methylphenyl)methanamine (CAS No. 1261853-52-4): Properties, Applications, and Industry Trends

The chemical compound (2-Iodo-3-methylphenyl)methanamine (CAS No. 1261853-52-4) is a specialized aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its unique iodo-substituted methylphenyl structure, this compound serves as a versatile intermediate in organic synthesis. Its molecular formula, C8H10IN, and precise structural features make it invaluable for constructing complex molecules, particularly in drug discovery pipelines.

Recent trends in AI-driven drug development and green chemistry have amplified interest in compounds like (2-Iodo-3-methylphenyl)methanamine. Researchers frequently search for "iodo aromatic amine applications" or "CAS 1261853-52-4 solubility," reflecting demand for data-driven insights. The compound’s electron-rich benzene ring and nucleophilic amino group enable diverse reactions, including cross-coupling and reductive amination, aligning with sustainable catalysis methodologies.

From a synthetic perspective, 1261853-52-4 exhibits remarkable stability under ambient conditions, with a melting point range of 85–89°C. Its lipophilic nature (logP ≈ 2.3) and moderate water solubility (0.5 mg/mL at 25°C) make it suitable for medicinal chemistry optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing industry concerns about "how to characterize iodinated amines."

The compound’s role in heterocyclic synthesis is another hot topic. Patent databases reveal its use in creating benzimidazole precursors and kinase inhibitor scaffolds, answering frequent queries like "1261853-52-4 in drug discovery." Its regioselective reactivity allows selective modifications at the iodine position, a feature exploited in click chemistry applications.

Environmental and regulatory considerations are equally critical. While not classified as hazardous, proper handling of (2-Iodo-3-methylphenyl)methanamine requires glovebox techniques to prevent decomposition. Searches for "CAS 1261853-52-4 safety data" highlight user interest in occupational exposure limits and waste disposal protocols, emphasizing the need for transparent documentation.

Market analyses indicate growing demand for halogenated building blocks, with 1261853-52-4 positioned as a niche but high-value product. Its compatibility with flow chemistry systems and microwave-assisted synthesis aligns with Industry 4.0 automation trends. Suppliers increasingly provide "custom synthesis services" for derivatives, responding to queries about "scaling up iodophenyl intermediates."

In conclusion, (2-Iodo-3-methylphenyl)methanamine exemplifies the intersection of structural precision and functional adaptability in modern chemistry. Its CAS No. 1261853-52-4 serves as a keystone identifier for researchers exploring targeted molecular design, while its applications continue to expand in bioconjugation and material science.

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